Indometacin is a member of the class of indole-3-acetic acids that is indole-3-acetic acid in which the indole ring is substituted at positions 1, 2 and 5 by p-chlorobenzoyl, methyl, and methoxy groups, respectively. A non-steroidal anti-inflammatory drug, it is used in the treatment of musculoskeletal and joint disorders including osteoarthritis, rheumatoid arthritis, gout, bursitis and tendinitis. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an analgesic, a gout suppressant, a drug metabolite, a xenobiotic metabolite, a xenobiotic, an environmental contaminant and a non-steroidal anti-inflammatory drug. It is a N-acylindole, a member of monochlorobenzenes, an aromatic ether and a member of indole-3-acetic acids.
Indometacin, or indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties. NSAIDs consist of agents that are structurally unrelated; the NSAID chemical classification of indometacin is an indole-acetic acid derivative with the chemical name 1- (p-chlorobenzoyl)25-methoxy-2-methylindole-3-acetic acid. The pharmacological effect of indometacin is not fully understood, however, it is thought to be mediated through potent and nonselective inhibition of the enzyme cyclooxygenase (COX), which is the main enzyme responsible for catalyzes the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway. Indometacin was first discovered in 1963 and it was first approved for use in the U.S. by the Food and Drug Administration in 1965, along with other acetic acid derivatives such as [diclofenac] and [sulindac] that were also developed during the 1960s. Since then, indometacin has been extensively studied in clinical trials as one of the most potent NSAIDs in blocking prostaglandin synthesis and was among the first NSAIDs to be used in the symptomatic treatment of migraine and for headaches that eventually became known as “indomethacin-responsive” headache disorders. Most commonly used in rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, acute shoulder pains, and acute gouty arthritis, indometacin is currently available as oral capsules as well as other methods of administration, including rectal and intravenous formulations. Intravenous indometacin is administered to close a hemodynamically significant patent ductus arteriosus, as indicated by clinical evidence, in premature infants. Ophthalmic indometacin has been studied and used in the symptomatic treatment of postoperative ocular inflammation and pain and/or complications after cataract surgery. Although deemed effective in reducing ocular inflammation in clinical studies, topical NSAIDs were also associated with a potential reduction in corneal sensitivity accompanied by an increased risk of superficial punctate keratitis and subjective symptoms of discomfort, including pain, burning or pricking, or a tingling sensation after instillation into the cul‐de‐sac.
Indomethacin is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of indomethacin is as a Cyclooxygenase Inhibitor.
Indomethacin is a potent nonsteroidal antiinflammatory drug (NSAID) typically used for chronic inflammatory arthritis. Indomethacin has been associated with rare cases of idiosyncratic drug induced liver disease.
Indomethacin is a natural product found in Alpinia officinarum, Penicillium chrysogenum, and other organisms with data available.
Indomethacin is a synthetic nonsteroidal indole derivative with anti-inflammatory activity and chemopreventive properties. As a nonsteroidal anti-inflammatory drug (NSAID), indomethacin inhibits the enzyme cyclooxygenase, thereby preventing cyclooxygenase-mediated DNA adduct formation by heterocyclic aromatic amines. This agent also may inhibit the expression of multidrug-resistant protein type 1, resulting in increased efficacies of some antineoplastic agents in treating multi-drug resistant tumors. In addition, indomethacin activates phosphatases that inhibit the migration and proliferation of cancer cells and downregulates survivin, which may result in tumor cell apoptosis. (NCI04)
Indomethacin is a non-steroidal antiinflammatory agent (NSAIA) with antiinflammatory, analgesic and antipyretic activity. Its pharmacological effect is thought to be mediated through inhibition of the enzyme cyclooxygenase (COX), the enzyme responsible for catalyzes the rate-limiting step in prostaglandin synthesis via the arachidonic acid pathway.
A non-steroidal anti-inflammatory agent (NSAID) that inhibits CYCLOOXYGENASE, which is necessary for the formation of PROSTAGLANDINS and other AUTACOIDS. It also inhibits the motility of POLYMORPHONUCLEAR LEUKOCYTES.
See also: Indomethacin Sodium (has salt form).
Indomethacin
CAS No.: 53-86-1
Cat. No.: VC0530640
Molecular Formula: C19H16ClNO4
Molecular Weight: 357.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 53-86-1 |
---|---|
Molecular Formula | C19H16ClNO4 |
Molecular Weight | 357.8 g/mol |
IUPAC Name | 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
Standard InChI | InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23) |
Standard InChI Key | CGIGDMFJXJATDK-UHFFFAOYSA-N |
SMILES | CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Canonical SMILES | CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O |
Appearance | Solid powder |
Colorform | Pale-yellow to yellow-tan, crystalline powder Crystals exhibit polymorphism |
Melting Point | 311 or 323.6 °F (NTP, 1992) One form of polymorphic crystals melts at about 155 °C, the other at about 162 °C MP: 160 °C 158 °C |
Chemical and Pharmacological Profile of Indomethacin
Structural Characteristics
Indomethacin, chemically designated as 1-(p-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetic acid, belongs to the indole-acetic acid class of NSAIDs . Its structure includes a chlorinated benzoyl group and a methoxy-substituted indole ring, which confer high lipophilicity and potent COX-binding affinity . The molecular weight is 357.8 g/mol, with a pKa of 4.5, favoring absorption in the acidic gastric environment .
Mechanism of Action
Indomethacin’s primary mechanism involves reversible, non-selective inhibition of COX-1 and COX-2 isoforms, which catalyze prostaglandin (PG) synthesis from arachidonic acid . By binding to the COX active site, it blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), thereby reducing downstream mediators of inflammation (PGE2, PGI2) and pain . Unique among NSAIDs, indomethacin also inhibits phospholipase A2, preventing arachidonic acid release from membrane phospholipids .
Table 1: Pharmacokinetic Properties of Indomethacin
Parameter | Value | Source |
---|---|---|
Bioavailability | ~90% (oral) | |
Protein Binding | 99% | |
Half-Life | 4.5–6 hours (adults); 20 hours (neonates) | |
Metabolism | Hepatic (CYP2C9, glucuronidation) | |
Excretion | 60% renal, 33% fecal |
Clinical Applications and Efficacy
Rheumatological Disorders
Indomethacin is FDA-approved for moderate-to-severe rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis . In a double-blind trial, patients receiving indomethacin (75 mg/day) showed a 40% reduction in joint swelling and 35% improvement in grip strength compared to placebo . Its efficacy in acute gouty arthritis is particularly notable, with pain resolution occurring 50% faster than with colchicine .
Patent Ductus Arteriosus (PDA) Closure
Intravenous indomethacin (0.2 mg/kg) induces PDA closure in 75–80% of preterm neonates within 48 hours by suppressing prostaglandin E1 (PGE1)-mediated ductal relaxation . A multicenter study (n=405) demonstrated sustained closure in 70% of responders, reducing the need for surgical ligation . Cerebral and mesenteric blood flow transiently decrease post-administration, though long-term neurodevelopmental outcomes remain unaffected .
COVID-19 Management
Recent randomized trials highlight indomethacin’s role in mild-to-moderate COVID-19. In a study of 210 patients, none receiving indomethacin (25 mg TID) developed hypoxia (SpO2 ≤93%), compared to 20/107 in the paracetamol arm . Fever resolved in half the time (3 vs. 7 days), and cough/myalgia improved by 50% . Proposed mechanisms include inhibition of SARS-CoV-2 RNA synthesis and modulation of host proteins like PTGES2 and ABCC1 .
Table 2: Clinical Outcomes in COVID-19 Trials
Endpoint | Indomethacin (n=103) | Paracetamol (n=107) | P-value |
---|---|---|---|
Hypoxia (SpO2 ≤93%) | 0% | 18.7% | <0.001 |
Median Fever Duration | 3 days | 7 days | <0.01 |
7-Day Symptom Resolution | 92% | 47% | <0.001 |
Emerging Research and Novel Applications
Neurological Disorders
Indomethacin is the gold standard for indomethacin-responsive headaches (e.g., hemicrania continua), achieving complete remission in 80% of cases . Mechanisms may involve nitrergic pathway modulation, as nitric oxide synthase inhibitors reverse its effects in migraine models .
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